molecular formula C11H12BrNO2 B13700984 1-(3-Bromo-5-methoxyphenyl)pyrrolidin-2-one

1-(3-Bromo-5-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B13700984
M. Wt: 270.12 g/mol
InChI Key: WNXXHEGVEXLXIB-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-methoxyphenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones Pyrrolidinones are five-membered lactams that are widely recognized for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

The synthesis of 1-(3-Bromo-5-methoxyphenyl)pyrrolidin-2-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 3-bromo-5-methoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture to facilitate the cyclization process. Industrial production methods may involve more scalable approaches, such as continuous flow synthesis, to ensure consistent yield and purity.

Chemical Reactions Analysis

1-(3-Bromo-5-methoxyphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrolidinone derivatives.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, leading to a variety of substituted products. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Bromo-5-methoxyphenyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It is utilized in the development of new materials and as a building block in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and methoxy groups can influence its binding affinity and selectivity towards these targets. The compound may exert its effects by inhibiting enzyme activity or modulating receptor signaling pathways, leading to various biological outcomes.

Comparison with Similar Compounds

1-(3-Bromo-5-methoxyphenyl)pyrrolidin-2-one can be compared with other pyrrolidinone derivatives, such as:

  • 1-(3-Bromo-2-methylphenyl)pyrrolidin-2-one
  • 1-(3-Chloro-5-methoxyphenyl)pyrrolidin-2-one
  • 1-(3-Bromo-5-methoxyphenyl)pyrrolidin-2,5-dione These compounds share similar structural features but differ in the substituents on the phenyl ring or the pyrrolidinone core. The unique combination of bromine and methoxy groups in this compound contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C11H12BrNO2

Molecular Weight

270.12 g/mol

IUPAC Name

1-(3-bromo-5-methoxyphenyl)pyrrolidin-2-one

InChI

InChI=1S/C11H12BrNO2/c1-15-10-6-8(12)5-9(7-10)13-4-2-3-11(13)14/h5-7H,2-4H2,1H3

InChI Key

WNXXHEGVEXLXIB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)N2CCCC2=O)Br

Origin of Product

United States

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